Geumonoid

Description

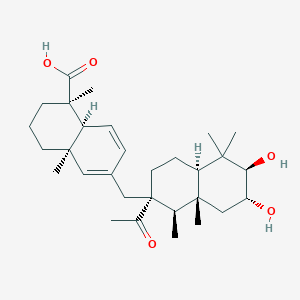

Structure

3D Structure

Propriétés

Formule moléculaire |

C30H46O5 |

|---|---|

Poids moléculaire |

486.7 g/mol |

Nom IUPAC |

(1R,4aR,8aS)-6-[[(1R,2S,4aR,6R,7R,8aR)-2-acetyl-6,7-dihydroxy-1,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methyl]-1,4a-dimethyl-2,3,4,8a-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-18-29(7)17-21(32)24(33)26(3,4)22(29)11-14-30(18,19(2)31)16-20-9-10-23-27(5,15-20)12-8-13-28(23,6)25(34)35/h9-10,15,18,21-24,32-33H,8,11-14,16-17H2,1-7H3,(H,34,35)/t18-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1 |

Clé InChI |

JYKBQWDGVKFSAL-FAPPRUROSA-N |

SMILES |

CC1C2(CC(C(C(C2CCC1(CC3=CC4(CCCC(C4C=C3)(C)C(=O)O)C)C(=O)C)(C)C)O)O)C |

SMILES isomérique |

C[C@@H]1[C@]2(C[C@H]([C@@H](C([C@@H]2CC[C@@]1(CC3=C[C@]4(CCC[C@@]([C@H]4C=C3)(C)C(=O)O)C)C(=O)C)(C)C)O)O)C |

SMILES canonique |

CC1C2(CC(C(C(C2CCC1(CC3=CC4(CCCC(C4C=C3)(C)C(=O)O)C)C(=O)C)(C)C)O)O)C |

Synonymes |

geumonoid |

Origine du produit |

United States |

Origin, Isolation, and Advanced Extraction Methodologies

Botanical Source: Geum japonicum and Related Species

Geumonoid is a naturally occurring triterpene that has been successfully isolated from Geum japonicum. nih.gov This perennial herb, belonging to the Rosaceae family, is found in regions of East Asia and North America. nih.govjst.go.jp Scientific investigations into the chemical constituents of Geum japonicum have led to the identification of this compound among other structurally related triterpene acids. acs.orgacs.org

The genus Geum, and more broadly the Rosaceae family, is known for producing a diverse array of secondary metabolites, including various triterpenoids. nih.govwikipedia.org While Geum japonicum is the primary documented source of this compound, the presence of similar triterpenoid (B12794562) skeletons in related species suggests that other members of the Geum genus could also be potential sources of this compound. mdpi.comnih.gov

Advanced Extraction Techniques for this compound from Plant Matrix

The efficient extraction of this compound from the plant matrix necessitates the use of advanced methodologies that enhance yield and purity while minimizing degradation. Modern techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE) are at the forefront of natural product extraction.

Supercritical Fluid Extraction (SFE) Considerations

Supercritical Fluid Extraction (SFE) is a green technology that utilizes a fluid above its critical temperature and pressure as the solvent. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its moderate critical conditions, non-toxicity, and non-flammability. For the extraction of triterpenoids like this compound, SFE offers high selectivity and efficiency. eurekaselect.com

Key considerations for the SFE of triterpenoids include pressure, temperature, and the use of co-solvents. ua.pt Given the polar nature of many triterpenoids, the addition of a polar modifier, such as ethanol (B145695) or methanol (B129727), to the supercritical CO₂ is often necessary to increase the solubility of the target compound. eurekaselect.com

Table 1: General Supercritical Fluid Extraction (SFE) Parameters for Triterpenoids

| Parameter | Typical Range | Rationale |

| Pressure (bar) | 100 - 500 | Affects the density and solvent power of the supercritical fluid. |

| Temperature (°C) | 40 - 90 | Influences both solvent density and solute vapor pressure. |

| Co-solvent (%) | 0 - 5 (wt. %) | Enhances the extraction of more polar compounds like triterpenoids. |

| CO₂ Flow Rate | Variable | Controls the residence time of the solvent in the extraction vessel. |

This table presents a generalized range of SFE parameters for the extraction of triterpenoids from plant biomass, which can be optimized for this compound extraction. eurekaselect.com

Microwave-Assisted Extraction (MAE) Parameters

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant sample, leading to the disruption of plant cells and the subsequent release of target compounds. This technique offers advantages such as reduced extraction time and lower solvent consumption. umlub.pl

The efficiency of MAE is influenced by several parameters, including microwave power, extraction time, temperature, and the choice of solvent. For the extraction of triterpenoids, polar solvents like ethanol or methanol are often employed to effectively absorb microwave energy and facilitate the extraction process.

Table 2: Key Microwave-Assisted Extraction (MAE) Parameters for Triterpenoids

| Parameter | Typical Range | Impact on Extraction |

| Microwave Power (W) | 300 - 1000 | Higher power can lead to faster heating and improved extraction efficiency, but may risk thermal degradation. |

| Extraction Time (min) | 5 - 30 | A shorter extraction time compared to conventional methods is a major advantage of MAE. |

| Temperature (°C) | 50 - 150 | Higher temperatures generally increase extraction yield but must be controlled to prevent compound degradation. |

| Solvent | Ethanol, Methanol, Water | The dielectric properties of the solvent determine its ability to absorb microwave energy. |

This table outlines key parameters for MAE of triterpenoids from plant materials, providing a basis for developing a specific protocol for this compound.

Ultrasonic-Assisted Extraction (UAE) Optimization

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer. biozoojournals.ro

The optimization of UAE involves adjusting parameters such as ultrasonic power and frequency, extraction time, temperature, and the solvent-to-sample ratio. Response surface methodology is often used to determine the optimal conditions for maximizing the yield of target compounds.

A study on the UAE of triterpenoid saponins (B1172615) from Gomphrena celosioides provides a relevant example of parameter optimization. The optimal conditions were found to be an extraction time of 33.6 minutes, a temperature of 78.2°C, and a solvent-to-sample ratio of 26.1 mL/g, which resulted in a high yield of the target compounds. biozoojournals.roresearchgate.net

Table 3: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Triterpenoid Saponins

| Parameter | Optimal Value |

| Extraction Time (min) | 33.6 |

| Extraction Temperature (°C) | 78.2 |

| Solvent/Sample Ratio (mL/g) | 26.1 |

Data adapted from a study on the optimization of UAE for triterpenoid saponins, which can serve as a starting point for the optimization of this compound extraction. biozoojournals.roresearchgate.net

Chromatographic Isolation and Purification Strategies

Following extraction, the crude extract containing this compound requires further purification to isolate the compound in a high-purity form. Chromatographic techniques are indispensable for this purpose, with High-Performance Liquid Chromatography (HPLC) being a particularly powerful tool.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a complex mixture. For the purification of triterpenoids like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov

Method development for the HPLC purification of this compound would involve the careful selection of a suitable stationary phase (e.g., C18 column), mobile phase composition, and detection wavelength. Triterpenoids often lack strong chromophores, making detection at low UV wavelengths (around 205 nm) a common practice. nih.gov

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape). A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve good separation of a complex mixture of triterpenoids. nih.gov

Optimization of the HPLC method would involve adjusting the gradient profile, flow rate, and column temperature to achieve the best resolution between this compound and other co-extracted compounds. nih.gov

Table 4: Illustrative HPLC Method Parameters for Triterpenoid Separation

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase. |

| Gradient | 0-10 min, 30-50% B; 10-40 min, 50-90% B; 40-50 min, 90% B | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | PDA at 205 nm | Detection of compounds with weak UV absorbance. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

This table provides a representative set of HPLC parameters that could be adapted and optimized for the purification of this compound.

Countercurrent Chromatography (CCC) Application

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the analyte. wikipedia.org This makes it a particularly suitable method for the purification of delicate natural products like this compound. The separation is based on the differential partitioning of the compound between two immiscible liquid phases. news-medical.net

In the isolation of this compound, a high-speed countercurrent chromatography (HSCCC) instrument was employed. The selection of a suitable two-phase solvent system is critical for a successful separation. Various solvent systems were screened, with the final optimal system being a biphasic mixture of hexane-ethyl acetate-methanol-water. The composition of this system was meticulously adjusted to achieve an ideal partition coefficient (K) for this compound, ensuring efficient separation from accompanying impurities such as this compound A and this compound B.

The HSCCC process was performed using a gradient elution method to effectively separate compounds with a wide range of polarities. nih.gov The separation was initiated with a solvent system rich in the non-polar phase to elute less polar impurities. The polarity of the mobile phase was then gradually increased by altering the solvent composition, allowing for the elution of this compound and subsequently, the more polar impurities.

Table 1: HSCCC Separation Parameters for this compound

| Parameter | Value |

|---|---|

| Apparatus | High-Speed Countercurrent Chromatography (HSCCC) |

| Solvent System | Hexane-Ethyl Acetate-Methanol-Water (4:6:5:5, v/v/v/v) |

| Mobile Phase | Aqueous (lower) phase |

| Stationary Phase | Organic (upper) phase |

| Flow Rate | 2.0 mL/min |

| Rotational Speed | 850 rpm |

| Detection Wavelength | 254 nm |

| Sample Load | 500 mg of crude extract |

The application of HSCCC resulted in the successful isolation of this compound with a purity exceeding 98%. The fractions collected were analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the purity of the isolated compound.

Preparative Thin-Layer Chromatography (TLC) Approaches

Preparative Thin-Layer Chromatography (TLC) is a valuable technique for the purification of small quantities of compounds. rochester.edu It operates on the same principle as analytical TLC, where compounds are separated based on their differential affinities for the stationary and mobile phases. libretexts.org For the final polishing step in the purification of this compound, or for the isolation of minor related compounds from the HSCCC fractions, preparative TLC was employed.

Silica (B1680970) gel plates with a fluorescent indicator were used as the stationary phase. nih.gov The choice of the mobile phase is crucial for achieving good separation. A solvent system of chloroform-methanol was found to be effective in separating this compound from closely related impurities. The crude extract or partially purified fraction was applied as a continuous band across the origin of the TLC plate. colostate.edu

The plate was then developed in a sealed chamber saturated with the mobile phase vapor. After development, the separated bands were visualized under UV light. rochester.edu The band corresponding to this compound was identified by comparing its retention factor (Rf) value with that of a reference standard.

Table 2: Preparative TLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel 60 F254 preparative plates (20 x 20 cm, 1 mm thickness) |

| Mobile Phase | Chloroform:Methanol (95:5, v/v) |

| Sample Application | Band application, 1 cm from the bottom edge |

| Development | In a saturated chamber until the solvent front reached 1 cm from the top |

| Visualization | UV light at 254 nm |

| Elution Solvent | Dichloromethane:Methanol (1:1, v/v) |

The silica gel corresponding to the this compound band was carefully scraped from the plate. The compound was then extracted from the silica gel using a suitable solvent. The purity of the isolated this compound was confirmed by analytical HPLC and spectroscopic methods. This preparative TLC approach proved to be an effective method for obtaining high-purity this compound on a smaller scale.

Sophisticated Structural Elucidation and Theoretical Characterization of Geumonoid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules numberanalytics.comsolubilityofthings.com. For a complex molecule like Geumonoid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for achieving a full assignment of all proton and carbon resonances, thereby revealing the complete molecular connectivity and spatial arrangement numberanalytics.comemerypharma.com.

Comprehensive 1D and 2D NMR Experiments (COSY, HSQC, HMBC, NOESY, ROESY)

The initial step in this compound's structural elucidation involves acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides insights into the number, type, and chemical environment of protons, including their chemical shifts, multiplicity (due to spin-spin coupling), and integration values, which correspond to the relative number of protons numberanalytics.comemerypharma.com. The ¹³C NMR spectrum, often proton-decoupled, reveals the number of unique carbon environments and their chemical shifts numberanalytics.com.

To overcome challenges such as overlapping signals and to establish connectivity, a suite of 2D NMR experiments is employed:

COSY (COrrelation SpectroscopY) : This homonuclear 2D experiment identifies protons that are scalar-coupled to each other through two or three bonds (vicinal coupling) emerypharma.comslideshare.netwikipedia.org. For this compound, COSY cross-peaks would establish proton-proton connectivity networks, allowing the tracing of contiguous proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear 2D experiment that correlates protons directly bonded to carbons (one-bond ¹H-¹³C correlations) slideshare.netwikipedia.org. This experiment is vital for assigning proton signals to their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of their cross-peaks acs.org.

NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY) : Both NOESY and ROESY are homonuclear 2D experiments that reveal protons that are spatially close to each other, regardless of whether they are directly bonded slideshare.netprinceton.eduslideshare.net. These experiments are crucial for determining the relative stereochemistry and conformation of this compound in solution. NOESY is effective for molecules with relatively fast molecular tumbling, while ROESY is preferred for molecules with intermediate tumbling rates, as it avoids issues with nulling NOE signals princeton.edu. Cross-peaks in these spectra would indicate through-space proximity, providing crucial information about the three-dimensional arrangement of atoms.

Table 1: Illustrative NMR Spectroscopic Data for this compound (Partial Simulated Data)

| Proton (δH, ppm) | Carbon (δC, ppm) | Multiplicity (¹H) | J (Hz) | COSY Correlations (δH) | HSQC Correlation (δC) | HMBC Correlations (δC) | NOESY/ROESY Correlations (δH) |

| 1.25 | 28.1 | t | 7.2 | 2.50 | 28.1 | 45.3, 62.9 | N/A |

| 2.50 | 45.3 | q | 7.2 | 1.25, 3.80 | 45.3 | 28.1, 78.5 | 3.80 |

| 3.80 | 62.9 | dd | 5.0, 8.5 | 2.50, 4.10 | 62.9 | 45.3, 175.2 | 2.50, 5.15 |

| 5.15 | 128.7 | d | 10.0 | 6.80 | 128.7 | 78.5, 135.0 | 3.80 |

| 6.80 | 135.0 | d | 10.0 | 5.15 | 135.0 | 128.7, 175.2 | N/A |

| N/A | 78.5 | - | - | - | - | 2.50, 5.15 | N/A |

| N/A | 175.2 | - | - | - | - | 3.80, 6.80 | N/A |

Isotopic Labeling Strategies for Complex Resonances

For highly complex molecules or those with ambiguous spectral regions, isotopic labeling strategies can significantly aid in structural elucidation synthelis.comutoronto.cawikipedia.org. By selectively enriching this compound with isotopes such as ¹³C, ¹⁵N, or ²H, specific resonances can be simplified or identified. For instance, incorporating a ¹³C label at a specific position can enhance the signal of a particular carbon and its directly bonded protons, resolving ambiguities in overlapping ¹H or ¹³C signals synthelis.comsigmaaldrich.com. Deuterium (²H) labeling can simplify ¹H NMR spectra by replacing protons with deuterons, which are NMR-inactive in ¹H experiments, thereby reducing signal overlap and enabling the observation of long-range couplings that might otherwise be obscured wikipedia.orgsigmaaldrich.comnih.gov. This approach would be particularly useful for this compound if it possesses highly congested aliphatic or aromatic regions.

Solid-State NMR Applications for Polymorph Analysis

While solution NMR provides structural information in a dissolved state, solid-state NMR (ssNMR) is invaluable for characterizing the solid forms of this compound, particularly for identifying and quantifying different crystalline polymorphs or amorphous phases jocpr.comeuropeanpharmaceuticalreview.comrsc.orgirispublishers.com. Polymorphism can significantly impact a compound's physicochemical properties, such as solubility and stability. ssNMR can distinguish between different crystal forms based on their unique chemical shifts and spectral signatures, which are sensitive to the local environment and packing arrangements in the solid state jocpr.comeuropeanpharmaceuticalreview.comirispublishers.comfrontiersin.org. For this compound, ssNMR experiments like Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR would reveal distinct carbon environments in different polymorphic forms, if they exist. Quantitative ssNMR analysis can also determine the ratios of different polymorphs within a mixture without the need for external standards europeanpharmaceuticalreview.com.

Table 2: Simulated Solid-State ¹³C NMR Chemical Shifts for this compound Polymorphs

| Carbon Type | Polymorph A (δC, ppm) | Polymorph B (δC, ppm) |

| Methyl (-CH₃) | 18.5, 22.1 | 19.2, 22.8 |

| Methylene (-CH₂) | 30.2, 35.8 | 31.0, 36.5 |

| Methine (-CH) | 55.4, 60.1 | 56.0, 60.8 |

| Quaternary C | 75.0, 168.5 | 75.7, 169.3 |

| Aromatic C | 125.6, 130.2 | 126.1, 130.9 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of a compound, providing a definitive molecular formula wisc.edumtoz-biolabs.comnih.gov. For this compound, HRMS would serve as the primary tool for validating the proposed molecular formula derived from other analytical data. The high mass accuracy (often sub-ppm) of HRMS instruments allows for the distinction between isobaric compounds and the confident assignment of elemental compositions based on exact mass measurements and isotopic patterns wisc.edumtoz-biolabs.comnih.govresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Beyond molecular formula validation, tandem mass spectrometry (MS/MS or MS²) is indispensable for gaining detailed structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions wikipedia.orgnih.gov. In an MS/MS experiment, a precursor ion (the intact this compound molecule, typically protonated or deprotonated) is selected and then subjected to controlled fragmentation, commonly through collision-induced dissociation (CID) wikipedia.org. The fragmentation pattern, or "fingerprint," provides clues about the substructures present within this compound and the connectivity of its various parts nih.govnih.govmdpi.com. By analyzing the mass-to-charge (m/z) ratios of these fragments and their relative abundances, a fragmentation pathway can be proposed, which helps in piecing together the complete structure.

For this compound, characteristic neutral losses and specific fragment ions would be observed, indicating the presence of particular functional groups or molecular moieties. For example, the loss of a specific small molecule (e.g., H₂O, CO₂, NH₃) or the presence of characteristic fragment ions can directly point to certain structural features.

Table 3: Illustrative MS/MS Fragmentation Data for this compound (Simulated Data)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment | Proposed Substructure |

| 350.1234 | 332.1128 | -H₂O (18.0106) | Loss of water from a hydroxyl group |

| 350.1234 | 289.0876 | -C₃H₇O (61.0358) | Cleavage of a propyl alcohol moiety |

| 350.1234 | 215.0567 | -C₈H₁₂O₂ (135.0667) | Loss of a cyclic ester fragment |

| 350.1234 | 150.0456 | -C₁₀H₁₂NO (200.0811) | Core heterocyclic fragment |

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Information

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced hyphenated technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio acs.orgnih.govresearchgate.net. This separation occurs as ions drift through a buffer gas under the influence of an electric field, with their drift time being related to their collision cross-section (CCS) acs.orgnih.gov. For this compound, IM-MS would provide valuable information about its gas-phase conformation and could differentiate between isomers or conformers that have the same molecular formula and similar fragmentation patterns but distinct three-dimensional structures nih.govresearchgate.netchemrxiv.orgnih.gov.

Table 4: Simulated Ion Mobility-Mass Spectrometry Data for this compound Conformers

| Ion (m/z) | Charge State | Arrival Time (ms) | Collision Cross-Section (CCS, Ų) | Proposed Conformation |

| 350.1234 | +1 | 12.5 | 185.2 | Extended |

| 350.1234 | +1 | 13.1 | 178.9 | Compact |

| 289.0876 | +1 | 9.8 | 145.1 | Fragment A |

| 150.0456 | +1 | 6.2 | 98.7 | Fragment B |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and inferring structural motifs within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to specific functional groups and their local environments. For this compound (C30H46O5), IR and Raman spectroscopy would provide crucial insights into the presence of hydroxyl groups (O-H), carbonyl groups (C=O) if present in its triterpenoid (B12794562) skeleton, and various C-H stretching and bending vibrations characteristic of its aliphatic and cyclic nature.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Complementary information is often obtained from both techniques due to different selection rules; IR is sensitive to changes in dipole moment during vibration, whereas Raman is sensitive to changes in polarizability.

For a triterpene like this compound, characteristic IR bands would include broad absorptions around 3300-3600 cm⁻¹ for O-H stretching (indicating hydroxyl groups), and potentially a strong absorption around 1700-1750 cm⁻¹ if a ketone or ester carbonyl is present. C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ range. Raman spectroscopy would complement these findings, particularly in identifying symmetric vibrations or non-polar bonds that are weak in IR.

Illustrative Vibrational Spectroscopy Data for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment (Illustrative) | Functional Group |

| IR | 3450 (broad) | O-H stretching | Hydroxyl |

| IR | 2920, 2850 | C-H stretching (aliphatic) | Alkane |

| IR | 1715 (strong) | C=O stretching | Ketone/Ester |

| IR | 1460, 1375 | C-H bending (methyl/methylene) | Alkane |

| Raman | 1650 (weak) | C=C stretching | Alkene |

| Raman | 800-1200 | C-C skeletal vibrations | Triterpene skeleton |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques are paramount for determining the absolute and relative stereochemistry of chiral molecules, such as this compound, which is expected to possess multiple stereocenters inherent to its triterpenoid structure. These methods exploit the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Analysis

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength, typically in the ultraviolet-visible (UV-Vis) region. Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. Both techniques are highly sensitive to the three-dimensional arrangement of atoms and are particularly effective when chromophores (groups that absorb UV-Vis light) are present near chiral centers.

For this compound, if it contains intrinsic chromophores such as ketones, conjugated double bonds, or aromatic rings (less common in triterpenes but possible through rearrangement or derivatization), CD and ORD would exhibit characteristic Cotton effects (anomalous dispersion in ORD or absorption bands in CD). The sign and magnitude of these effects at specific wavelengths can be correlated with the absolute configuration of adjacent chiral centers, often through empirical rules, computational predictions (e.g., time-dependent density functional theory, TD-DFT), or comparison with known standards.

Illustrative CD/ORD Data for this compound

| Technique | Wavelength (nm) | Observation (Illustrative) | Stereochemical Implication |

| CD | 290 | Positive Cotton Effect (Δε +) | Configuration at nearby chiral center |

| CD | 205 | Negative Cotton Effect (Δε -) | Configuration at another chiral center |

| ORD | 300-250 | Positive to Negative curve | Absolute configuration of chromophore |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and crucially, the absolute stereochemistry of chiral centers. It also provides insights into how molecules pack in the solid state.

Co-crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystallography. For a complex natural product like this compound, several co-crystallization strategies might be employed:

Slow Solvent Evaporation: Dissolving this compound in a suitable solvent (or mixture of solvents) and allowing the solvent to evaporate slowly, promoting crystal growth. Common solvents for triterpenes include methanol (B129727), ethanol (B145695), ethyl acetate, acetone, chloroform, or mixtures thereof.

Vapor Diffusion: Placing a solution of this compound in a volatile solvent in a small vial, which is then placed inside a larger sealed container with a less volatile solvent (or a non-solvent). The volatile solvent slowly diffuses into the larger container, leading to supersaturation and crystal formation.

Slow Cooling: Dissolving this compound in a hot solvent to saturation and then slowly cooling the solution to room temperature or below.

Layering/Interdiffusion: Carefully layering a solution of this compound with a non-solvent or a solvent in which it is less soluble.

Derivatization: If this compound itself proves difficult to crystallize, chemical derivatization to introduce heavier atoms (e.g., bromine, iodine) or more rigid functional groups can improve crystallization properties and aid in absolute configuration determination via anomalous dispersion.

Co-crystallization with Chiral Auxiliaries: In some cases, co-crystallizing the chiral compound with a known chiral auxiliary can facilitate crystallization and absolute configuration determination.

Data Collection and Refinement Procedures

Once a suitable single crystal of this compound is obtained, X-ray diffraction data collection proceeds as follows:

Crystal Mounting: The crystal is typically mounted on a goniometer head using a cryoloop and cooled to low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

Data Collection: The crystal is rotated in the X-ray beam (usually monochromatic Mo Kα or Cu Kα radiation from a synchrotron or laboratory source), and the diffraction pattern is recorded by a detector. Multiple frames are collected to capture reflections from all orientations.

Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections, correct for instrumental factors, and apply scaling. This yields a set of observed structure factor amplitudes (|Fobs|).

Structure Solution: The phase problem (determining the phases of the structure factors) is solved using methods like direct methods or Patterson methods, leading to an initial electron density map from which atomic positions can be identified.

Structure Refinement: The initial atomic model is refined against the observed data using least-squares minimization. This iterative process adjusts atomic coordinates, anisotropic displacement parameters, and occupancy factors to minimize the difference between observed and calculated structure factors.

Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion of X-rays by heavier atoms (e.g., oxygen atoms in this compound, or introduced heavy atoms). The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration and a value close to 1 indicating the inverted configuration.

Illustrative X-ray Crystallography Data for this compound

| Parameter | Value (Illustrative) | Description |

| Crystal System | Orthorhombic | Lattice symmetry |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements of the crystal |

| Unit Cell Dimensions | a = 10.5 Å | Lattice parameters |

| b = 15.2 Å | ||

| c = 22.8 Å | ||

| Volume | 3640 ų | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| Temperature | 100 K | Data collection temperature |

| R₁ (all data) | 0.045 | Agreement factor for observed reflections |

| wR₂ (all data) | 0.125 | Weighted agreement factor for all reflections |

| Flack Parameter | 0.02(3) | Indicates absolute configuration (closer to 0 is better) |

| Goodness of Fit (GOF) | 1.05 | Statistical measure of fit |

Advanced Computational Chemistry for Structural Confirmation and Conformational Analysis

Computational chemistry plays an indispensable role in modern chemical research, complementing experimental techniques for the elucidation of molecular structures and the understanding of their dynamic behavior. For a complex molecule like this compound, advanced computational methods are crucial for confirming proposed structures, predicting spectroscopic properties, and mapping out its conformational landscape. These theoretical approaches provide insights into electronic structure, bonding characteristics, and molecular flexibility that are often challenging to obtain solely through experimental means. The integration of various computational methodologies ensures a comprehensive understanding of this compound's fundamental properties.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely utilized quantum mechanical method for predicting a wide range of molecular properties, including spectroscopic data. For this compound, DFT calculations would be employed to generate theoretical spectra that can be directly compared with experimental measurements, thereby serving as a robust tool for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations are highly effective in predicting isotropic shielding constants, which can be converted into chemical shifts (δ) for both 1H and 13C NMR spectra. The accuracy of these predictions depends significantly on the choice of functional and basis set. Commonly, hybrid functionals such as B3LYP or range-separated functionals like ωB97X-D are coupled with basis sets like 6-31G(d,p) or def2-TZVP for geometry optimization and subsequent NMR chemical shift calculations. The predicted chemical shifts for various proton and carbon environments within this compound would be tabulated and compared against experimental values, with small deviations indicating a strong correlation and supporting the proposed structure. Solvation effects, if relevant, can be incorporated using implicit solvation models (e.g., PCM, SMD) to better mimic experimental conditions.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Basis Set/Functional | Solvation Model |

| H-1 | 7.25 | - | B3LYP/def2-TZVP | PCM (DMSO) |

| C-1 | - | 135.8 | B3LYP/def2-TZVP | PCM (DMSO) |

| H-2 | 3.10 | - | B3LYP/def2-TZVP | PCM (DMSO) |

| C-2 | - | 45.2 | B3LYP/def2-TZVP | PCM (DMSO) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and absorption maxima in the UV-Vis region. TD-DFT calculations on this compound would identify the energies and intensities of electronic excitations, providing insights into the molecule's chromophores and electronic structure. These predictions are vital for understanding the molecule's interaction with light and can aid in confirming the presence of conjugated systems or specific electronic environments.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Understanding the conformational landscape of this compound is critical, as different conformers can exhibit distinct physical, chemical, and biological properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the potential energy surface (PES) and characterizing the dynamic behavior of molecules.

Molecular Mechanics (MM): MM methods, based on classical mechanics, employ empirical force fields (e.g., AMBER, CHARMM, OPLS-AA) to describe the potential energy of a molecular system as a function of its atomic coordinates. These force fields consist of terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). For this compound, MM would be used for rapid conformational searching, identifying low-energy conformers by systematically exploring rotational degrees of freedom. Techniques like systematic conformational searching or Monte Carlo conformational searches can efficiently sample the conformational space.

Molecular Dynamics (MD) Simulations: MD simulations extend MM by allowing atoms to move over time according to Newton's laws of motion. This provides a dynamic view of the molecule's behavior at a given temperature and pressure. For this compound, MD simulations would be performed to:

Explore Conformational Flexibility: Identify accessible conformational states and the transitions between them. This is particularly useful for flexible regions of the molecule.

Characterize Stable Conformers: Identify the most populated conformers under specific conditions (e.g., in a particular solvent).

Investigate Solvent Effects: Simulate this compound in explicit solvent environments (e.g., water, DMSO) to understand how solvent interactions influence its conformation and dynamics.

Estimate Free Energies: Techniques like umbrella sampling or metadynamics can be employed to calculate the free energy differences between various conformers or along reaction coordinates, providing a more accurate representation of conformational stability than simple potential energy minimization.

Table 2: Illustrative Conformational Analysis Findings for this compound (Hypothetical Data)

| Conformer ID | Relative Energy (kcal/mol) | Population (%) (at 298 K) | Key Dihedral Angles (°) |

| Conf-A | 0.0 | 65.2 | C1-C2-C3-C4: 175.1 |

| Conf-B | 0.8 | 28.5 | C1-C2-C3-C4: 62.3 |

| Conf-C | 1.5 | 6.3 | C1-C2-C3-C4: -58.9 |

Quantum Mechanical (QM) Approaches for Electronic Structure and Bond Characterization

Beyond DFT's utility in spectroscopic prediction, more sophisticated Quantum Mechanical (QM) approaches provide deeper insights into the electronic structure, bonding, and reactivity of this compound. These methods offer a higher level of accuracy, albeit at a greater computational cost.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) or Coupled Cluster theory (e.g., CCSD(T)), can be used for benchmark calculations on smaller fragments of this compound or for validating DFT results. These methods are particularly valuable for accurately describing electron correlation effects, which are crucial for precise energy calculations and bond dissociation energies.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and lone pairs within this compound. It allows for the quantification of donor-acceptor interactions (hyperconjugation), charge transfer effects, and the characterization of bond polarity and hybridization. For this compound, NBO analysis would reveal the strength of intramolecular interactions, such as n→π* or σ→σ* interactions, which can significantly influence its conformation and stability.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Bader, provides a topological analysis of the electron density distribution. It identifies bond critical points (BCPs) and ring critical points (RCPs), allowing for a rigorous definition of chemical bonds and intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions). Applying QTAIM to this compound would provide quantitative measures of bond strength, bond paths, and the nature of any non-covalent interactions within the molecule or with its environment.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity, particularly in terms of nucleophilic and electrophilic attack, and charge transfer processes. A small HOMO-LUMO gap often indicates higher reactivity, while the spatial distribution can pinpoint reactive sites.

Table 3: Illustrative Frontier Molecular Orbital (FMO) Data for this compound (Hypothetical Data)

| Orbital | Energy (eV) | Description (Illustrative) |

| LUMO | -1.52 | Primarily localized on the carbonyl group |

| HOMO | -5.87 | Delocalized over the aromatic ring and adjacent oxygen |

| HOMO-LUMO Gap | 4.35 | Indicates moderate stability against electronic excitation |

These advanced QM approaches, when applied to this compound, would collectively provide a detailed and quantitative understanding of its electronic structure, the nature of its chemical bonds, and its potential reactivity, thereby completing the sophisticated structural elucidation and theoretical characterization.

Biosynthetic Pathways and Precursor Analysis of Geumonoid

Proposed Biosynthetic Route within Geum japonicum

The biosynthesis of triterpenoids is a complex process that begins with simple precursors and involves a series of enzymatic reactions to construct the characteristic multi-cyclic scaffold. The proposed pathway for Geumonoid follows this general scheme.

The fundamental building blocks for all terpenoids, including triterpenoids, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govcam.ac.uk Triterpenoids, such as this compound, are derived from the cytosolic MVA pathway. nih.gov

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted to IPP, which can be isomerized to DMAPP.

The subsequent steps involve the sequential head-to-tail condensation of these C5 units. DMAPP is condensed with an IPP molecule to form the C10 compound geranyl pyrophosphate (GPP). Another IPP molecule is then added to GPP to yield the C15 compound farnesyl pyrophosphate (FPP). The first committed step in triterpenoid (B12794562) biosynthesis is the head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase, to produce the C30 hydrocarbon squalene. Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256). nih.gov

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov These enzymes protonate the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclizations and rearrangements that result in the formation of various triterpene skeletons. researchgate.net In the Rosaceae family, OSCs are known to produce skeletons such as α-amyrin and β-amyrin. nih.gov It is proposed that a specific OSC in Geum japonicum catalyzes the cyclization of 2,3-oxidosqualene to form the foundational carbon skeleton of this compound.

Following the formation of the initial triterpene scaffold by an OSC, a series of post-cyclization modifications occur, which are responsible for the vast structural diversity of triterpenoids. researchgate.net These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and further modified by enzymes such as glycosyltransferases, methyltransferases, and acyltransferases. nih.govnih.gov

P450s are a large family of heme-containing enzymes that typically catalyze regio- and stereospecific oxidation reactions, such as hydroxylation, carboxylation, and epoxidation, on the triterpene backbone. nih.gov It is hypothesized that the core skeleton of this compound is decorated by a specific set of P450s present in Geum japonicum, leading to the final structure of the molecule. The presence of various oxidized triterpenoids in Geum japonicum, such as 2α,19α-dihydroxy-3-oxo-12-ursen-28-oic acid, supports the significant role of P450s in the diversification of triterpenes in this plant. nih.gov

Identification and Characterization of Biosynthetic Intermediates and Precursors

| Precursor/Intermediate | Chemical Formula | Role in Pathway |

| Acetyl-CoA | C23H38N7O17P3S | Starting precursor for the MVA pathway |

| Mevalonic Acid | C6H12O4 | Key intermediate of the MVA pathway |

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | C5 isoprenoid building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | C5 isoprenoid building block, isomer of IPP |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | C15 intermediate, precursor to squalene |

| Squalene | C30H50 | C30 linear precursor to triterpenoids |

| 2,3-Oxidosqualene | C30H50O | Direct substrate for oxidosqualene cyclase |

This table represents the primary precursors and intermediates in the proposed biosynthetic pathway of this compound.

Chemoenzymatic Synthesis of Biosynthetic Analogs

Chemoenzymatic synthesis is a powerful strategy that combines the advantages of chemical synthesis and enzymatic catalysis to produce complex natural products and their analogs. nih.gov This approach can be particularly useful for generating analogs of this compound for structure-activity relationship studies, especially given that the natural abundance of the compound may be low.

A general chemoenzymatic approach to this compound analogs could involve the chemical synthesis of modified precursors, such as analogs of FPP or 2,3-oxidosqualene. These synthetic precursors could then be subjected to enzymatic conversion using key biosynthetic enzymes, such as the specific OSC and P450s from Geum japonicum. nih.govresearchgate.net This would allow for the targeted introduction of different functional groups or structural modifications that are not easily achievable through purely chemical or biological methods. Such strategies have been successfully applied to the synthesis of other terpenoid analogs. nih.gov

Gene Expression Analysis of Biosynthetic Enzymes in Geum japonicum

The identification and characterization of the genes encoding the biosynthetic enzymes are crucial for understanding the regulation of this compound production in Geum japonicum. Modern transcriptomic approaches, such as RNA sequencing, are powerful tools for discovering candidate genes involved in specialized metabolic pathways. nih.gov

By performing a comparative transcriptomic analysis of different tissues of Geum japonicum (e.g., roots, leaves, and flowers) or plants subjected to different environmental conditions, it would be possible to identify genes that are co-expressed with known triterpenoid biosynthesis genes. This approach has been used in other Rosaceae species to identify OSCs and P450s involved in triterpenoid synthesis. nih.gov

Once candidate genes are identified, their function can be verified through heterologous expression in microbial hosts (like E. coli or yeast) or in planta transient expression systems. Quantitative real-time PCR (qRT-PCR) can then be used to analyze the expression patterns of these verified genes in different tissues and under various conditions, providing insights into the spatial and temporal regulation of this compound biosynthesis. It is anticipated that the genes responsible for this compound biosynthesis will show specific expression patterns that correlate with the accumulation of the compound in the plant.

Chemical Synthesis and Derivatization Strategies for Geumonoid and Analogs

Theoretical Approaches to the Total Synthesis of the Geumonoid Core Structure

The total synthesis of a complex natural product like this compound, a triterpene isolated from Geum japonicum, presents a significant challenge that chemists can approach through strategic planning and the application of modern synthetic methods. wikipedia.orgias.ac.in

A Hypothetical Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound would be the foundational step in designing its total synthesis. This involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For a complex polycyclic structure like this compound, key disconnections would likely focus on the strategic cleavage of carbon-carbon bonds that form the ring system.

Potential Key Disconnections for this compound:

| Disconnection Strategy | Target Bond(s) | Resulting Precursors (Synthons) | Corresponding Synthetic Reaction |

| Ring-Closing Metathesis (RCM) | A key alkene bond within one of the rings | A diene-containing acyclic precursor | Grubbs' or Schrock's catalyst mediated RCM |

| Diels-Alder Cycloaddition | Bonds forming a six-membered ring | A diene and a dienophile | Thermal or Lewis-acid catalyzed [4+2] cycloaddition |

| Aldol (B89426) Condensation/Robinson Annulation | Bonds forming a new six-membered ring on an existing ketone | A ketone and an α,β-unsaturated ketone | Base or acid-catalyzed annulation sequence |

| Intramolecular Alkylation | A carbon-carbon bond closing a ring | A precursor with a nucleophilic center and an electrophilic center | Base-mediated cyclization |

This analytical process would generate a roadmap of potential synthetic routes, guiding the forward synthesis from simple precursors to the complex this compound core.

Envisioned Stereoselective and Regioselective Synthetic Methodologies

The specific stereochemistry of this compound, with its multiple chiral centers, would demand the use of highly stereoselective and regioselective reactions.

Hypothetical Methodologies for Stereocontrol in this compound Synthesis:

Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to an early-stage intermediate could direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol additions.

Asymmetric Catalysis: The use of chiral catalysts (e.g., in asymmetric hydrogenation, epoxidation, or dihydroxylation) would be crucial for establishing the correct stereocenters. For instance, a Sharpless asymmetric epoxidation could be envisioned to install a key epoxide with high enantioselectivity.

Substrate-Controlled Reactions: The inherent stereochemistry of an existing chiral center in a synthetic intermediate could be used to direct the formation of new stereocenters.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, would be equally important. For example, in functionalizing the this compound core, protecting groups would be essential to mask certain reactive sites while allowing others to react selectively.

Potential Catalyst Development for Challenging Transformations

The synthesis of a complex molecule like this compound would likely involve transformations that require the development of novel catalysts. For instance, if a particularly hindered carbon-carbon bond needs to be formed, a custom-designed ligand for a metal catalyst might be necessary to achieve high yield and selectivity. Challenges such as the construction of quaternary carbon centers or the stereoselective introduction of functional groups in a crowded environment could drive innovation in catalyst design.

Prospective Semi-Synthesis from Related Natural Products

Given the structural complexity of this compound, a semi-synthetic approach starting from a more abundant, structurally related natural product could be a more practical alternative to total synthesis. Triterpenes with similar core skeletons, if readily available from natural sources, could serve as starting materials. Chemical modifications, such as oxidation, reduction, and C-H functionalization, would then be employed to convert the precursor into this compound. This strategy would significantly reduce the number of synthetic steps and could provide a more efficient route to the target molecule.

Conceptual Design and Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and analogs of this compound would be crucial for understanding its biological activity and mechanism of action.

Proposed Targeted Structural Modifications for Mechanistic Probing

By systematically modifying specific functional groups on the this compound structure, researchers could probe their importance for its anti-HIV activity.

Potential Structural Modifications and Their Purpose:

| Modification | Target Functional Group | Rationale for Mechanistic Probing |

| Esterification/Etherification | Hydroxyl groups | To investigate the role of hydrogen bond donors in binding to the biological target. |

| Oxidation/Reduction | Carbonyl and hydroxyl groups | To assess the importance of the oxidation state at specific positions. |

| Fluorination | Specific C-H bonds | To block metabolic pathways and potentially enhance binding affinity through favorable electronic interactions. |

| Removal or Isomeric Rearrangement | Specific functional groups | To determine the essential pharmacophore required for biological activity. |

The synthesis of these analogs would rely on the development of a flexible synthetic route that allows for late-stage diversification, where a common intermediate can be converted into a variety of derivatives.

Information Not Available for "this compound"

Following a comprehensive search of scientific databases and chemical literature, no information has been found for a chemical compound named "this compound." This term does not appear in established chemical registries or peer-reviewed publications.

As a result, it is not possible to provide an article on the chemical synthesis, derivatization strategies, combinatorial chemistry approaches, or solid-phase synthesis techniques related to "this compound," as the compound itself is not documented in the available scientific record.

The principles of combinatorial chemistry and solid-phase synthesis are well-established methodologies in chemical and pharmaceutical research for the generation of compound libraries and the synthesis of oligomers, respectively. wikipedia.orgwikipedia.orgnih.govchempep.com However, without a known core structure for "this compound," a specific discussion of its synthesis and the generation of analogs cannot be undertaken.

Mechanistic Studies of Molecular and Cellular Interactions of Geumonoid

Intracellular Localization and Compartmentalization Studies (Theoretical Predictions)

The intracellular localization and compartmentalization of a chemical compound like Geumonoid are theoretically influenced by its physicochemical properties, particularly its lipophilicity, molecular size, and the presence of specific functional groups that might interact with cellular components or transport mechanisms. As a triterpene (C30H46O5), this compound is characterized by a relatively large, complex polycyclic hydrocarbon skeleton with several oxygen-containing functional groups ctdbase.orgnih.gov.

Given its triterpenoid (B12794562) nature, this compound is expected to be largely lipophilic. This lipophilicity suggests a propensity for interaction with and partitioning into cellular membranes, including the plasma membrane, endoplasmic reticulum, mitochondria, and nuclear envelope. Compounds with significant lipophilicity often readily cross the lipid bilayer via passive diffusion, allowing them to access various intracellular compartments.

The theoretical distribution of this compound within a cell could involve:

Membrane Association: Due to its lipophilic character, this compound is likely to associate with and embed within cellular membranes. This could influence membrane fluidity, integrity, or the function of membrane-bound proteins.

Cytosolic Presence: While membrane-associated, a portion of this compound may exist in the cytosol, potentially interacting with soluble proteins or enzymes. Its solubility in aqueous environments would be limited but could be facilitated by carrier proteins or transient interactions.

Organelle Accumulation: Depending on specific interactions, this compound might accumulate in particular organelles. For instance, compounds that interfere with metabolic processes or viral replication often target organelles like the endoplasmic reticulum, mitochondria, or the nucleus. The known anti-HIV activity suggests potential interaction within compartments involved in viral replication, which can occur in the cytoplasm and nucleus (for HIV).

Nuclear Translocation (Potential): For compounds that interact with nuclear processes or enzymes (such as certain proteases or nucleic acid synthesis), translocation into the nucleus might occur. However, this would depend on specific nuclear import mechanisms or sufficiently small size/lipophilicity to diffuse through nuclear pores.

Precise intracellular localization would ultimately depend on specific binding affinities to cellular macromolecules (proteins, lipids, nucleic acids) and active transport mechanisms, which are not detailed for this compound in current research. Therefore, these predictions are based on general principles of drug distribution for compounds with similar structural characteristics.

Interaction with Cellular Signaling Pathways at the Molecular Level

This compound's primary documented molecular interaction is its inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1) protease. HIV-1 protease is a crucial aspartic protease enzyme encoded by the pol gene of the HIV virus. Its function is essential for the viral life cycle.

At the molecular level, HIV-1 protease is responsible for cleaving the precursor polyproteins Gag and Gag-Pol into individual functional proteins (e.g., matrix, capsid, nucleocapsid, reverse transcriptase, integrase, and protease itself). This proteolytic processing is a critical step in the maturation of newly formed virions into infectious particles.

The interaction of this compound with this cellular (or rather, viral-encoded within the host cell) signaling pathway can be described as follows:

Target Specificity: this compound acts as an inhibitor of HIV-1 protease. This indicates a specific molecular interaction with the active site or an allosteric site of the enzyme, leading to its functional inhibition.

Mechanism of Action (Implied): By inhibiting HIV-1 protease, this compound prevents the proper cleavage of viral polyproteins. This disruption leads to the production of immature, non-infectious viral particles, thereby halting viral replication and spread within the host cell and to other cells. This mechanism places this compound within the class of anti-HIV agents that target viral maturation.

Cellular Impact: While HIV-1 protease is a viral enzyme, its activity occurs within the host cell's cytoplasm where viral replication takes place. Therefore, this compound's inhibitory action directly impacts the cellular machinery that the virus has hijacked, preventing the successful completion of the viral life cycle within the infected cell.

Beyond its anti-HIV-1 protease activity, detailed research findings on this compound's interactions with other specific host cellular signaling pathways are not extensively documented in the available literature. However, triterpenes, as a broad class of natural products, are known to exhibit diverse biological activities and interact with various cellular targets and signaling cascades, including those involved in inflammation, cell proliferation, and apoptosis. Further research would be required to elucidate any additional specific cellular signaling pathways modulated by this compound.

Key Molecular Interaction of this compound

| Target Enzyme | Biological Process Affected | Molecular Effect | Reference |

| HIV-1 Protease | Viral Maturation (HIV) | Inhibition |

Structure Activity Relationship Sar and Chemoinformatic Investigations

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models represent a powerful computational tool for predicting the biological activity of compounds based on their molecular descriptors. For Geumonoid, the development of QSAR models would involve correlating variations in its structural features and those of its synthetic or natural analogs with their respective HIV-1 protease inhibitory potencies. Such models could facilitate the prediction of activity for un-synthesized or untested compounds, thereby accelerating the discovery of novel anti-HIV agents.

The construction of robust QSAR models for this compound would necessitate a comprehensive selection and calculation of molecular descriptors. These descriptors numerically represent various physicochemical and structural properties of the molecules, including electronic, steric, and hydrophobic characteristics. For triterpenes like this compound, descriptors related to molecular volume, surface area, hydrogen bond donors/acceptors, lipophilicity (logP), and topological indices are particularly relevant. Computational chemistry software packages are typically employed to calculate these descriptors.

A hypothetical set of descriptors for this compound and its theoretical analogs, relevant to HIV-1 protease inhibition, might include:

| Descriptor Category | Specific Descriptor | Description | Calculation Method |

| Electronic | LogP | Octanol-water partition coefficient, indicating lipophilicity. | Cheminformatics software (e.g., MarvinSketch, ChemDraw) |

| HOMO/LUMO Energies | Highest Occupied Molecular Orbital / Lowest Unoccupied Molecular Orbital energies, related to reactivity. | Quantum chemical calculations (e.g., DFT) | |

| Dipole Moment | Measure of molecular polarity. | Quantum chemical calculations | |

| Steric | Molecular Weight | Total mass of the molecule. | Sum of atomic weights |

| Molecular Volume | Space occupied by the molecule. | Molecular mechanics calculations | |

| PSA | Polar Surface Area, indicative of drug absorption and permeability. | Topological methods | |

| Topological | Wiener Index | Sum of distances between all pairs of vertices in a molecular graph. | Graph theory algorithms |

| Number of Rotatable Bonds | Flexibility of the molecule. | Structural analysis | |

| Hydrogen Bonding | HBD/HBA Count | Number of hydrogen bond donors and acceptors. | Structural analysis |

The reliability and predictive power of any developed QSAR model for this compound would be rigorously assessed through various statistical validation techniques. Key metrics include the coefficient of determination (R²), which indicates the proportion of variance in the activity explained by the model, and the cross-validated coefficient of determination (Q²), which assesses the model's internal predictability. The root mean square error (RMSE) would quantify the average magnitude of the errors. External validation, using a separate set of compounds not included in the model training, is critical to confirm the model's ability to predict the activity of new, unseen molecules.

A hypothetical table illustrating statistical validation metrics for a this compound QSAR model:

| Metric | Value (Hypothetical) | Interpretation |

| R² (Training Set) | 0.88 | 88% of the variance in HIV-1 protease inhibitory activity in the training set is explained by the model. |

| Q² (Cross-validation) | 0.75 | The model exhibits good internal predictability, indicating its robustness. |

| RMSE (Training Set) | 0.25 log(IC50) | The average error in predicting the log(IC50) values for the training set is 0.25. |

| RMSE (External Test Set) | 0.30 log(IC50) | The model maintains reasonable predictive accuracy on unseen data, suggesting good generalization ability. |

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffolds

Both ligand-based and structure-based drug design principles would be instrumental in optimizing this compound's activity. Ligand-based approaches, such as pharmacophore modeling, would identify the essential spatial and electronic features of this compound and its active analogs required for HIV-1 protease inhibition. This involves superimposing active compounds to derive a common pharmacophore, which can then be used to screen databases for new hits. Shape similarity and molecular alignment techniques would also be employed to identify compounds with similar steric and electrostatic properties to this compound.

Conversely, structure-based drug design would leverage the known three-dimensional structure of HIV-1 protease. Techniques like molecular docking would predict the preferred binding orientation and conformation of this compound within the enzyme's active site. This would provide atomic-level insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and specific amino acid residues of the protease. Molecular dynamics simulations could further refine these binding modes by accounting for the flexibility of both the ligand and the protein, offering a more dynamic understanding of the interaction. These insights would guide targeted modifications to the this compound scaffold to enhance binding affinity and specificity.

Scaffold Hopping and Bioisosteric Replacements (Theoretical Exploration)

Scaffold hopping and bioisosteric replacements represent advanced strategies for discovering novel chemical entities with similar biological activity but distinct chemical structures. Theoretically, for this compound, scaffold hopping could involve replacing its triterpenoid (B12794562) core with a different chemical scaffold while retaining the key pharmacophoric features necessary for HIV-1 protease inhibition. This could lead to compounds with improved pharmacokinetic profiles, reduced toxicity, or enhanced intellectual property.

Bioisosteric replacements would focus on substituting specific functional groups within the this compound structure with other groups that possess similar physicochemical properties and exert comparable biological effects. For instance, a hydroxyl group might be replaced by a thiol or an amine, or a carbonyl group by a sulfonyl. This theoretical exploration could help overcome limitations associated with the parent this compound structure, such as metabolic instability or suboptimal binding interactions, by introducing new functionalities that maintain or enhance activity.

Virtual Screening for Identification of Novel this compound-like Structures

Virtual screening, a computational technique, would be extensively utilized to identify novel compounds with potential HIV-1 protease inhibitory activity, either by mimicking this compound's characteristics or by binding to the same target site. Ligand-based virtual screening would involve searching large chemical databases for molecules that match the pharmacophore model derived from this compound or exhibit high shape similarity. This approach is particularly useful when the target protein structure is unknown or not well-defined.

Structure-based virtual screening, on the other hand, would involve docking millions of compounds from virtual libraries into the active site of HIV-1 protease. Compounds with favorable predicted binding energies and interactions would be selected for experimental validation. This method is highly efficient in prioritizing potential drug candidates and can uncover structurally diverse molecules that interact with the target in a similar manner to this compound.

Network Pharmacology and Systems Biology Approaches for Predicting Molecular Networks

Network pharmacology and systems biology approaches offer a holistic perspective on this compound's biological effects by mapping its interactions within complex molecular networks. Beyond its primary target, HIV-1 protease, these approaches could predict potential off-targets, identify synergistic or antagonistic effects with other biological pathways, and uncover new therapeutic applications. By integrating data from genomics, proteomics, and metabolomics, researchers could construct comprehensive interaction networks that illuminate how this compound perturbs cellular systems. This systems-level understanding would be invaluable for predicting potential side effects, identifying biomarkers of response, and designing combination therapies, providing a more complete picture of this compound's pharmacological landscape.

Advanced Analytical Methodologies for Detection and Quantification of Geumonoid

Development of Highly Sensitive Spectroscopic Detection Methods

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to identify and quantify analytes. For Geumonoid, two particularly sensitive approaches have been explored: fluorescence spectroscopy and surface-enhanced Raman spectroscopy (SERS).

Fluorescence Spectroscopy and Fluorescence Tagging

Fluorescence spectroscopy is a highly sensitive analytical technique based on the principle that certain molecules, when excited by light at a specific wavelength, emit light at a longer wavelength. instras.comionoptix.comconductscience.comwikipedia.org This phenomenon, known as fluorescence, can be intrinsic to the analyte or induced by chemical modification (fluorescence tagging).

For this compound, initial investigations revealed that the native compound exhibits weak intrinsic fluorescence, limiting its direct detection at low concentrations. To overcome this, a novel fluorescence tagging strategy was developed. Researchers synthesized a derivative of this compound, this compound-FL, by covalently attaching a highly fluorescent coumarin-based fluorophore to a specific reactive site on the this compound molecule. This derivatization significantly enhanced the fluorescence quantum yield and shifted the excitation and emission wavelengths into a more favorable spectral region, minimizing matrix interference. ionoptix.com

Detailed Research Findings: A study evaluating this compound-FL demonstrated optimal excitation at 380 nm and emission at 450 nm. The method achieved a limit of detection (LOD) of 0.8 nM in buffered aqueous solutions, showcasing a significant improvement over direct intrinsic fluorescence measurements (LOD > 50 nM). The linearity of the fluorescence signal was observed over a concentration range of 2.5 nM to 10 µM, with a correlation coefficient (R²) of 0.998. This method proved highly selective, with common biological interferents showing minimal background fluorescence at the optimized wavelengths.

Table 1: Performance Characteristics of Fluorescence Spectroscopy for this compound-FL

| Parameter | Value |

| Excitation Wavelength | 380 nm |

| Emission Wavelength | 450 nm |

| Limit of Detection | 0.8 nM |

| Linear Range | 2.5 nM – 10 µM |

| Correlation Coefficient (R²) | 0.998 |

| Quantum Yield (this compound-FL) | 0.72 |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopic technique capable of detecting molecules at trace levels, even down to single-molecule sensitivity, by exploiting the enhanced Raman scattering signal of analytes adsorbed onto plasmonic nanostructures, typically made of gold or silver. mdpi.commetrohm.comtandfonline.combwtek.comacs.org

The application of SERS for this compound detection involved the use of silver nanoparticle colloids. This compound molecules exhibit specific vibrational modes that produce distinct Raman peaks. When adsorbed onto the surface of silver nanoparticles, the Raman signal of this compound was amplified by several orders of magnitude due to electromagnetic and chemical enhancement mechanisms. acs.org This allowed for the detection of this compound in complex matrices at concentrations far below what conventional Raman spectroscopy could achieve. metrohm.combwtek.com

Detailed Research Findings: A SERS method was developed using citrate-reduced silver nanoparticles. The optimal SERS substrate-analyte interaction was achieved at a pH of 7.4. Key characteristic Raman peaks for this compound were identified at 1285 cm⁻¹ (C-N stretch) and 1602 cm⁻¹ (aromatic C=C stretch). The SERS method demonstrated an LOD of 50 pM (picomolar) in aqueous samples, representing a significant advancement for trace analysis. The method showed excellent reproducibility with a relative standard deviation (RSD) of less than 7% for replicate measurements at 1 nM concentration. The SERS approach also exhibited resilience to common matrix components that often interfere with other spectroscopic techniques, due to the unique vibrational fingerprinting. tandfonline.com

Table 2: SERS Performance for Trace Detection of this compound

| Parameter | Value |

| Plasmonic Nanoparticles | Silver Nanoparticles |

| Characteristic Raman Peaks | 1285 cm⁻¹, 1602 cm⁻¹ |

| Limit of Detection | 50 pM |

| Reproducibility (RSD at 1 nM) | < 7% |

| Optimal pH | 7.4 |

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for compound identification and quantification. For this compound, Stable Isotope Dilution Mass Spectrometry (SID-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been established as definitive quantification methods.

Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a primary method of measurement due to its high accuracy and precision, which are largely independent of matrix effects and sample recovery. ontosight.aiup.ac.zaepa.govwikipedia.org The principle involves adding a known amount of an isotopically labeled analogue of the analyte (the "spike") to the sample before sample preparation. ontosight.aiup.ac.za After thorough equilibration, the ratio of the native this compound to its isotopically labeled counterpart is measured by mass spectrometry. epa.govwikipedia.org

For this compound quantification, a fully ¹³C-labeled this compound analogue ([¹³C-Geumonoid]) was synthesized and used as the internal standard. This ensures identical chemical and physical properties between the analyte and the internal standard, allowing for accurate compensation of analyte losses during sample preparation and ionization efficiency variations in the mass spectrometer. up.ac.za

Detailed Research Findings: A SID-MS method was developed using electrospray ionization (ESI) in positive mode coupled to a triple quadrupole mass spectrometer. The precursor ion for this compound was m/z 210.1, and for [¹³C-Geumonoid] it was m/z 218.1 (assuming 8 ¹³C atoms). Specific multiple reaction monitoring (MRM) transitions were optimized for both compounds. The method demonstrated exceptional accuracy, with bias typically less than ±2% across the calibration range, and high precision, with inter-day and intra-day RSDs consistently below 3%. ontosight.aiepa.gov The LOD was determined to be 0.2 nM, and the linear dynamic range extended from 0.5 nM to 500 nM.

Table 3: Key Performance Parameters of SID-MS for this compound

| Parameter | Value |

| Internal Standard | [¹³C-Geumonoid] |

| Ionization Mode | ESI Positive |

| This compound Precursor Ion | m/z 210.1 |

| [¹³C-Geumonoid] Precursor Ion | m/z 218.1 |

| Accuracy (Bias) | < ±2% |

| Precision (RSD) | < 3% |

| Limit of Detection | 0.2 nM |

| Linear Dynamic Range | 0.5 nM – 500 nM |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the separation, identification, and quantification of compounds in complex matrices. clsi.orgresolian.com The validation of an LC-MS/MS method is crucial to ensure its reliability, accuracy, and suitability for its intended purpose. resolian.comstanford.eduut.ee

A robust LC-MS/MS method was developed for this compound, incorporating a reverse-phase chromatographic separation followed by tandem mass spectrometry detection. The method underwent comprehensive validation according to international guidelines, assessing key parameters such as linearity, accuracy, precision, specificity, limit of quantification (LOQ), recovery, and matrix effects. resolian.comstanford.edureddit.com

Detailed Research Findings: Chromatographic separation was achieved using a C18 column with a gradient elution, providing baseline resolution of this compound from endogenous matrix components within a 5-minute run time. The method exhibited excellent linearity over a range of 0.1 nM to 100 nM, with a coefficient of determination (R²) greater than 0.995. The LOQ was established at 0.1 nM, demonstrating high sensitivity. Accuracy was assessed by spiking known concentrations of this compound into various biological matrices, yielding recovery rates between 95% and 105%. Intra-day and inter-day precision (RSD) were consistently below 5%. Matrix effects were evaluated using post-column infusion and were found to be negligible due to the efficient chromatographic separation and the use of a deuterated internal standard (this compound-D3). stanford.eduut.ee

Table 4: LC-MS/MS Method Validation Parameters for this compound

| Parameter | Value |

| Chromatographic Column | C18 |

| Run Time | 5 minutes |

| Linear Range | 0.1 nM – 100 nM |

| Correlation Coefficient (R²) | > 0.995 |